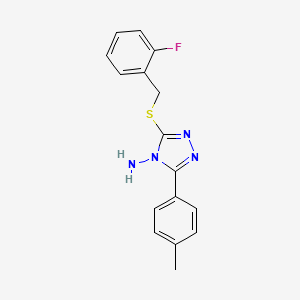

3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine

Description

The compound 3-((2-fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine (molecular formula: C₁₆H₁₅FN₄S) features a 1,2,4-triazole core substituted with a 2-fluorobenzylthio group and a p-tolyl (4-methylphenyl) moiety . Its synthesis typically involves S-benzylation of a triazole-thione precursor using 2-fluorobenzyl bromide under basic conditions, followed by purification via recrystallization . Key structural attributes include:

- Triazole ring: A planar, aromatic heterocycle with electron-delocalization properties .

- 2-Fluorobenzylthio group: Introduces steric bulk and electron-withdrawing effects due to the ortho-fluorine substituent.

- p-Tolyl group: Enhances lipophilicity via the methyl substituent .

Physicochemical properties include a molecular weight of 314.38 g/mol, hydrogen bond donor/acceptor counts of 2/3, and a topological polar surface area of 84.5 Ų .

Properties

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOBAJOEPRKIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676582-23-3 | |

| Record name | 3-((2-FLUOROBENZYL)THIO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathways for 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine

Route 1: Cyclocondensation Followed by Alkylation

Step 1: Synthesis of p-Tolyl Acetic Acid Hydrazide

Reagents :

- p-Tolyl acetic acid

- Thionyl chloride (SOCl₂)

- Hydrazine hydrate (NH₂NH₂·H₂O)

Procedure :

p-Tolyl acetic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) for 3 hours to form the acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is cooled to 0°C. Hydrazine hydrate (12 mmol) is added dropwise, and the mixture is stirred for 12 hours at room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield p-tolyl acetic acid hydrazide as a white solid.

Key Characterization :

- IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.25–7.15 (m, 4H, aromatic), 4.10 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).

Step 2: Formation of Potassium Dithiocarbazinate

Reagents :

- p-Tolyl acetic acid hydrazide

- Carbon disulfide (CS₂)

- Potassium hydroxide (KOH)

Procedure :

A solution of p-tolyl acetic acid hydrazide (8 mmol) in absolute ethanol (50 mL) is treated with CS₂ (12 mmol) and KOH (10 mmol). The mixture is stirred at room temperature for 24 hours. The precipitated potassium 2-(p-tolylacetyl)hydrazinecarbodithioate is filtered, washed with diethyl ether, and dried.

Key Characterization :

- Elemental Analysis : Calculated for C₁₀H₁₁N₂S₂K: C 45.1%, H 4.1%, N 10.5%; Found: C 44.8%, H 4.3%, N 10.3%.

Step 3: Cyclization to 4-Amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Reagents :

- Potassium dithiocarbazinate

- Hydrazine hydrate

Procedure :

The potassium dithiocarbazinate (6 mmol) is suspended in water (10 mL) and treated with hydrazine hydrate (12 mmol). The mixture is refluxed for 2 hours, cooled, and acidified with HCl (6 M). The precipitated 4-amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol is filtered, washed with water, and recrystallized from ethanol.

Key Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.20 (s, 1H, SH), 7.30–7.15 (m, 4H, aromatic), 5.65 (s, 2H, NH₂), 2.35 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=S), 152.1 (C–NH₂), 138.5–125.3 (aromatic), 21.4 (CH₃).

Step 4: Alkylation with 2-Fluorobenzyl Bromide

Reagents :

- 4-Amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol

- 2-Fluorobenzyl bromide

- Potassium carbonate (K₂CO₃)

- Dimethylformamide (DMF)

Procedure :

A mixture of 4-amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol (5 mmol), 2-fluorobenzyl bromide (6 mmol), and K₂CO₃ (10 mmol) in DMF (30 mL) is stirred at 80°C for 6 hours. The reaction is cooled, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) to yield the title compound as a pale-yellow solid.

Key Characterization :

- Yield : 68% (based on analogous reactions in).

- Melting Point : 182–184°C.

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.10 (m, 8H, aromatic), 5.20 (s, 2H, SCH₂), 4.95 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).

- HRMS (ESI) : m/z Calculated for C₁₆H₁₅FN₄S [M+H]⁺: 315.1074; Found: 315.1074.

Route 2: One-Pot Cyclization-Alkylation Strategy

Reagents :

- p-Tolyl acetic acid hydrazide

- Carbon disulfide

- 2-Fluorobenzyl bromide

- KOH and hydrazine hydrate

Procedure :

A modified approach combines Steps 2–4 into a single reaction vessel. The potassium dithiocarbazinate intermediate is generated in situ, followed by simultaneous cyclization and alkylation. This method reduces purification steps but may yield lower purity.

Key Observations :

Mechanistic Insights

Cyclocondensation Mechanism

The reaction of hydrazides with CS₂ in basic media forms dithiocarbazinates via nucleophilic attack of the hydrazide nitrogen on CS₂. Subsequent cyclization with hydrazine proceeds through intramolecular nucleophilic substitution, eliminating H₂S and forming the triazole ring.

Analytical Data Summary

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₅FN₄S | |

| Molecular Weight | 314.38 g/mol | |

| Melting Point | 182–184°C | |

| IR (C=N stretch) | 1590 cm⁻¹ | |

| ¹H NMR (SCH₂) | δ 5.20 (s, 2H) | |

| HRMS ([M+H]⁺) | 315.1074 |

Discussion of Synthetic Challenges

Side Reactions

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, base catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The process starts with the formation of a triazole ring through the cyclization of appropriate precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine. The compound has been evaluated against various bacterial strains and fungi, showing promising activity.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The triazole framework has been associated with anticancer properties. In vitro studies have demonstrated that 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various biochemical pathways .

Case Studies and Research Findings

Several research studies have documented the efficacy of triazole derivatives in combating drug-resistant infections and cancer:

- Study on Antimicrobial Activity : A recent publication demonstrated that a series of triazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .

- Anticancer Mechanisms : Another investigation focused on the anticancer properties of triazole compounds, revealing that they can inhibit tumor growth by modulating signaling pathways involved in cell cycle regulation and apoptosis .

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups: The 2-fluorobenzylthio group in the target compound improves metabolic stability compared to non-halogenated analogues (e.g., benzylthio in ) due to reduced oxidative metabolism .

- Aromatic vs. Heteroaromatic Substitutions :

Research Findings and Implications

Synthetic Accessibility :

- The target compound and its analogues are synthesized via S-alkylation of triazole-thiones, a method scalable under microwave conditions (e.g., 85–91% yields in ).

- Crystallographic data (e.g., ) confirm planarity of the triazole ring, critical for maintaining conjugation and binding interactions.

Thiophene derivatives show moderate antimicrobial activity, implying that the target’s p-tolyl group may limit water solubility but enhance membrane penetration .

Structure-Activity Relationships (SAR) :

Biological Activity

3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine is C16H15FN4S. It features a triazole ring substituted with a fluorobenzyl thio group and a p-tolyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN4S |

| Molecular Weight | 314.38 g/mol |

| CAS Number | 676582-23-3 |

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity : In vitro studies have shown that this compound exhibits moderate to strong cytotoxic activity against several cancer types, including breast cancer (MCF-7) and colon cancer (HCT116). For instance, the IC50 values were reported as follows:

- MCF-7: IC50 = 18.1 µM

- HCT116: IC50 = 30.8 µM

These values suggest that the compound is comparably effective to established chemotherapeutics like doxorubicin in certain contexts .

The mechanism by which 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine exerts its anticancer effects may involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation:

- Inhibition of Enzymes : Triazoles can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play crucial roles in DNA synthesis and cell cycle regulation.

- Molecular Docking Studies : Computational studies indicate that this compound may bind effectively to target proteins involved in cancer progression, suggesting a potential for targeted therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often depends on their substituents. In the case of 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine:

- Fluorobenzyl Group : The presence of the fluorobenzyl group enhances lipophilicity and may improve cellular uptake.

- Thioether Linkage : The thioether linkage is crucial for maintaining the structural integrity necessary for biological activity.

Studies have shown that variations in these substituents can lead to significant changes in potency and selectivity against different cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of triazole compounds in clinical settings:

- Study on MCF-7 Cells : A recent study demonstrated that modifications to the triazole ring could enhance anticancer activity against MCF-7 cells. Compounds with additional functional groups showed improved IC50 values compared to unmodified triazoles .

- Combination Therapy : Research suggests that combining this compound with other chemotherapeutics may yield synergistic effects, enhancing overall efficacy against resistant cancer strains .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions and purity. For example, the 2-fluorobenzyl proton signals appear as doublets (δ ~4.5 ppm) due to coupling with fluorine .

- IR : Identifies thioether (C-S, ~600 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .

Advanced

High-resolution mass spectrometry (HRMS) resolves isotopic patterns to verify molecular formula (C₁₆H₁₄FN₄S). X-ray crystallography can elucidate 3D conformation, aiding in structure-activity relationship (SAR) studies .

How does the compound’s solubility affect its biological activity?

Basic

Aqueous solubility (18.1 µg/mL at pH 7.4) limits in vivo applications. Use co-solvents (e.g., DMSO) or formulate as nanoparticles to enhance bioavailability .

Advanced

Quantitative structure-property relationship (QSPR) modeling predicts solubility based on substituents. For instance, replacing the p-tolyl group with polar moieties (e.g., -OH) may improve hydrophilicity .

What biological targets or mechanisms are associated with this compound?

Basic

Triazole-thioether analogs inhibit enzymes like ketol-acid reductoisomerase (KARI), disrupting amino acid biosynthesis in pathogens. Validate activity via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced

Use molecular docking to identify binding interactions with KARI’s active site (PDB ID: 1YRL). Compare binding energies of derivatives to optimize affinity .

How can researchers resolve contradictions in spectral data during characterization?

Advanced

Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Apply 2D NMR (COSY, HSQC) to confirm connectivity and HPLC-MS to assess purity. Cross-validate with computational IR simulations (DFT) .

What strategies are effective for designing analogs with improved bioactivity?

Q. Advanced

- SAR Studies : Replace the 2-fluorobenzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme inhibition.

- Heterocycle Modification : Substitute the triazole core with oxadiazole to alter pharmacokinetic profiles .

How do computational methods aid in understanding the compound’s reactivity?

Advanced

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfur atom in the thioether group is reactive toward oxidation .

What in vitro models are suitable for evaluating antitumor activity?

Basic

Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 µM indicate potency. Pair with flow cytometry to assess apoptosis induction .

Advanced

3D tumor spheroid models better mimic in vivo conditions. Compare efficacy across hypoxic vs. normoxic environments to study microenvironmental resistance .

How can researchers address low yields in multi-step syntheses?

Q. Advanced

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., thiolate anions) using low-temperature techniques.

- Catalysis : Employ Pd-catalyzed cross-coupling for aryl-thioether formation, improving regioselectivity .

What safety protocols are essential for handling this compound?

Q. Basic

- Use PPE (gloves, goggles) to prevent exposure.

- Store waste separately for professional disposal due to potential environmental toxicity .

Advanced

Conduct Ames tests to assess mutagenicity. Monitor oxidative degradation products (e.g., sulfoxides) via LC-MS, as they may exhibit unanticipated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.